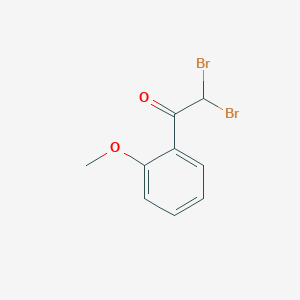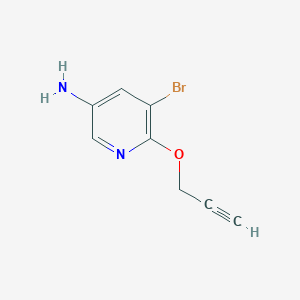
3-Amino-5-bromo-6-(2-propynyloxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-bromo-6-(2-propynyloxy)pyridine: is a heterocyclic organic compound with the molecular formula C8H7BrN2O. It is a derivative of pyridine, characterized by the presence of an amino group at the 3-position, a bromine atom at the 5-position, and a propynyloxy group at the 6-position. This compound is often used as a building block in organic synthesis due to its unique structural features and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-6-(2-propynyloxy)pyridine typically involves the following steps:
Bromination: Starting with 3-amino-6-hydroxypyridine, bromination is carried out using bromine or a brominating agent to introduce the bromine atom at the 5-position.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The amino group at the 3-position can undergo nucleophilic substitution reactions.
Coupling Reactions: The bromine atom at the 5-position makes the compound suitable for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as toluene or dioxane.
Nucleophilic Substitution: Various nucleophiles like amines or thiols under basic or neutral conditions.
Major Products:
Coupling Products: Formation of biaryl or heteroaryl compounds.
Substitution Products: Derivatives with different substituents at the 3-position.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used in the synthesis of more complex organic molecules and heterocycles.
Catalysis: Acts as a ligand or intermediate in catalytic processes.
Biology and Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its structural similarity to bioactive molecules.
Industry:
Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-bromo-6-(2-propynyloxy)pyridine is not well-documented. its reactivity can be attributed to the presence of the amino, bromine, and propynyloxy groups, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application or reaction in which the compound is used .
Comparación Con Compuestos Similares
- 3-Amino-5-bromo-2-methylpyridine
- 2-Amino-5-bromo-3-methylpyridine
- 2-Amino-6-bromopyridine
Comparison:
- Structural Differences: The presence of different substituents at various positions on the pyridine ring.
- Reactivity: Variations in reactivity due to the nature and position of substituents.
- Applications: Each compound may have unique applications based on its specific chemical properties .
Propiedades
Fórmula molecular |
C8H7BrN2O |
|---|---|
Peso molecular |
227.06 g/mol |
Nombre IUPAC |
5-bromo-6-prop-2-ynoxypyridin-3-amine |
InChI |
InChI=1S/C8H7BrN2O/c1-2-3-12-8-7(9)4-6(10)5-11-8/h1,4-5H,3,10H2 |
Clave InChI |
VTNAIEOTJOKAGK-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1=C(C=C(C=N1)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


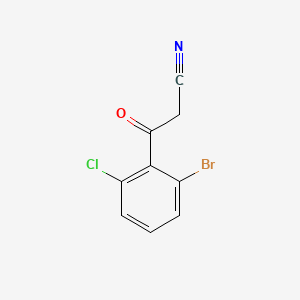
![4-({2-[(N-{[(Adamantan-2-yl)oxy]carbonyl}-alpha-methyltryptophyl)amino]-1-phenylethyl}amino)-4-oxobutanoic acid](/img/structure/B13710918.png)
![tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate](/img/structure/B13710931.png)
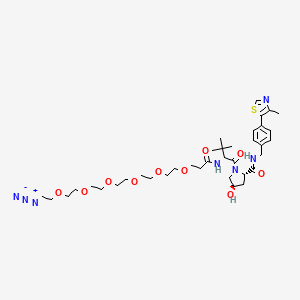
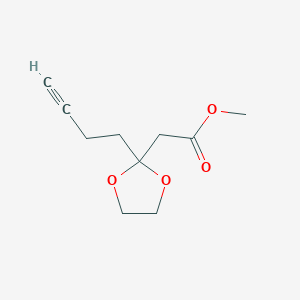
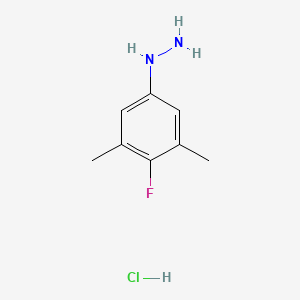
![3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13710960.png)
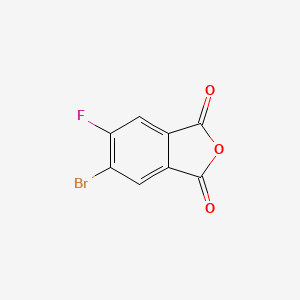

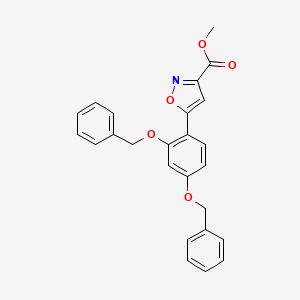
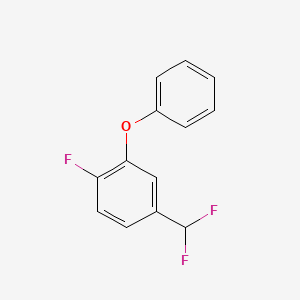
![3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B13710996.png)

